
3,3-Diamino-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diamino-1-phenylprop-2-en-1-one is an organic compound with the molecular formula C9H10N2O. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two amino groups and a phenyl group attached to a prop-2-en-1-one backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diamino-1-phenylprop-2-en-1-one typically involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by the addition of ammonia. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Basic catalysts such as sodium ethoxide or potassium carbonate
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diamino-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
3,3-Diamino-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3,3-Diamino-1-phenylprop-2-en-1-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The molecular pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Diphenylprop-2-yn-1-one
- 3-(Diphenylphosphoryl)-3-hydroxy-1-phenylpropan-1-one
- 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one
Uniqueness
3,3-Diamino-1-phenylprop-2-en-1-one is unique due to the presence of two amino groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological applications make it a compound of significant interest in scientific research.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
(Z)-3-hydroxy-3-phenylprop-2-enimidamide |
InChI |
InChI=1S/C9H10N2O/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-6,12H,(H3,10,11)/b8-6- |
InChI-Schlüssel |
RSKWXZZLDBCNHS-VURMDHGXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/C(=N)N)/O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(=N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


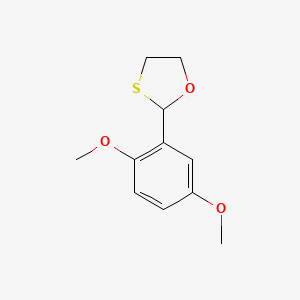

![Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-](/img/structure/B12543913.png)
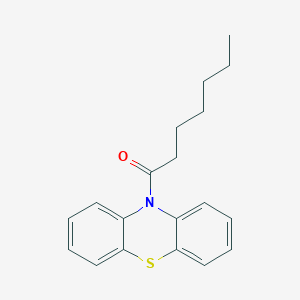
![4-[4-(Piperidin-1-yl)phenyl]morpholine](/img/structure/B12543919.png)
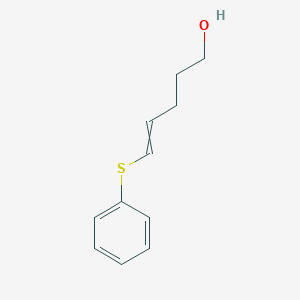
![9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12543938.png)
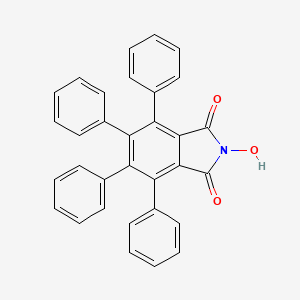
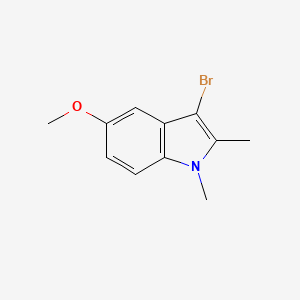



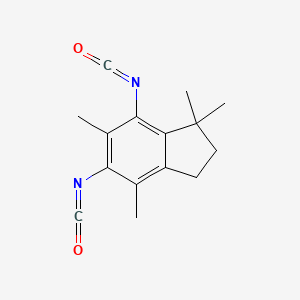
![Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]-](/img/structure/B12543978.png)
